molecular formula C13H14ClNO2S3 B2725430 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1396800-42-2

5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2725430
CAS No.: 1396800-42-2
M. Wt: 347.89
InChI Key: WHLUTUMJJXWDLT-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide-based compound designed for advanced medicinal chemistry and pharmacological research. Sulfonamide derivatives are a significant class of bioactive molecules frequently investigated for their ability to modulate various enzyme families and signaling pathways. These compounds often serve as key scaffolds in the development of protease inhibitors, receptor antagonists, and other therapeutic agents, making them valuable tools for probing biological mechanisms. The molecular architecture of this compound, which incorporates thiophene and cyclopropyl groups, is characteristic of structures engineered for targeted interaction with specific biological sites. Researchers can utilize this chemical as a core building block in heterocyclic synthesis or as a candidate for high-throughput screening assays to identify potential lead compounds. Its primary research value lies in its application for structure-activity relationship (SAR) studies, helping to elucidate how specific substituents influence potency and selectivity. As with many specialized research chemicals, its precise mechanism of action must be empirically determined through rigorous biological evaluation. This product is strictly labeled "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S3/c14-12-5-6-13(19-12)20(16,17)15(10-3-4-10)8-7-11-2-1-9-18-11/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUTUMJJXWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be approached through several strategic pathways. Based on the analysis of synthetic routes for similar compounds, three main strategies emerge:

Sequential N-substitution Approach

This approach involves the stepwise introduction of the cyclopropyl and 2-(thiophen-2-yl)ethyl groups onto the thiophene sulfonamide scaffold. The general sequence includes:

  • Preparation of 5-chlorothiophene-2-sulfonyl chloride
  • Reaction with either cyclopropylamine or 2-(thiophen-2-yl)ethylamine to form a mono-substituted sulfonamide
  • Subsequent N-alkylation to introduce the second substituent

Direct Sulfonylation of Secondary Amine

This approach involves:

  • Pre-formation of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine
  • Direct sulfonylation using 5-chlorothiophene-2-sulfonyl chloride

Convergent Synthesis Approach

This strategy employs the parallel preparation of key building blocks that are combined in later stages:

  • Synthesis of 5-chlorothiophene-2-sulfonyl chloride
  • Preparation of the N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine component
  • Convergent coupling of these components

Preparation of Key Intermediates

Synthesis of 5-chlorothiophene-2-sulfonyl chloride

The preparation of 5-chlorothiophene-2-sulfonyl chloride represents a critical early step in the synthesis of the target compound. This intermediate can be prepared through several routes:

From 5-chlorothiophene-2-thiol

The thiol derivative can be prepared and subsequently oxidized to the sulfonyl chloride, as demonstrated in similar compounds:

  • Preparation of 5-chlorothiophene-2-thiol from 5-chlorothiophene
  • Oxidative chlorination using chlorine in an appropriate solvent system

The reaction conditions for this transformation are summarized in Table 1.

Table 1. Reaction Conditions for the Preparation of 5-chlorothiophene-2-sulfonyl chloride from Thiol

Reagent Quantity Solvent System Temperature Time Yield
5-chlorothiophene-2-thiol 1.0 equiv. 1,2-dichloroethane/water 0-5°C 3-4 h 75-85%
Chlorine gas 2.0-2.5 equiv. - - - -
Sodium bicarbonate 2.0 equiv. - - - -
Direct Chlorosulfonation of 5-chlorothiophene

An alternative approach involves direct chlorosulfonation of 5-chlorothiophene with chlorosulfonic acid:

  • Addition of chlorosulfonic acid to 5-chlorothiophene at controlled temperature
  • Workup and isolation of the sulfonyl chloride product

Preparation of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine

The secondary amine component represents another key intermediate. Its synthesis can be approached through several methods:

Reductive Amination Route

This approach utilizes the reaction between cyclopropylamine and 2-(thiophen-2-yl)acetaldehyde:

  • Condensation of cyclopropylamine with 2-(thiophen-2-yl)acetaldehyde to form an imine
  • Reduction with sodium cyanoborohydride or sodium triacetoxyborohydride
Alkylation Route

An alternative method involves the alkylation of cyclopropylamine with 2-(thiophen-2-yl)ethyl bromide or similar electrophiles:

  • Protection of cyclopropylamine if necessary
  • Alkylation with 2-(thiophen-2-yl)ethyl halide
  • Deprotection if applicable

Synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Sequential N-substitution Method

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling Approach

Based on the methodology described for similar compounds, a palladium-catalyzed cross-coupling approach can be employed to introduce the thiophene moiety:

  • Preparation of N-cyclopropyl-5-chlorothiophene-2-sulfonamide
  • Introduction of a leaving group at the desired position of the ethyl chain
  • Palladium-catalyzed coupling with thiophene-2-boronic acid or similar coupling partner

Table 5. Conditions for Palladium-Catalyzed Cross-Coupling

Reagent Quantity Catalyst Ligand Base Solvent Temperature Time Yield
N-cyclopropyl-N-(2-bromoethyl)-5-chlorothiophene-2-sulfonamide 1.0 equiv. Pd(PhCN)₂Cl₂ (5 mol%) Tri-(tert-butyl)phosphine (10 mol%) Piperidine DMF 60-80°C 12-24 h 60-70%
Thiophene-2-boronic acid 1.5 equiv. - - - - - - -
Copper(I) iodide 10 mol% - - - - - - -

One-Pot Multicomponent Approach

Drawing inspiration from the synthetic methods described for similar heterocyclic compounds, a one-pot multicomponent approach might be developed:

  • Combination of appropriate thiophene precursors
  • Cyclopropylamine and a suitable electrophile
  • Catalytic system to facilitate the transformations

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key transformations in the synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide. Table 6 summarizes the solvent effects on the N-alkylation step.

Table 6. Solvent Effects on N-alkylation Step

Solvent Temperature Time Yield (%) Observations
DMF RT 12 h 70-75 Clean reaction, good solubility
THF RT 12 h 60-65 Moderate yield, easier workup
Acetonitrile RT 12 h 55-60 Lower yield, fewer side products
DMSO RT 12 h 65-70 Good yield, challenging workup

Base Selection

The choice of base for the deprotonation and alkylation steps is critical for achieving selective N-substitution.

Table 7. Effect of Base on N-alkylation

Base Equivalents Temperature Time Yield (%) Selectivity
Sodium hydride 1.5 0°C to RT 10 h 75-80 High
Potassium carbonate 2.0 RT 24 h 60-65 Moderate
Cesium carbonate 2.0 RT 18 h 70-75 Good
Potassium tert-butoxide 1.5 0°C to RT 8 h 65-70 Variable

Purification and Characterization

Purification Methods

The purification of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide requires careful consideration due to the presence of multiple aromatic rings and potential side products.

Table 8. Purification Methods for Target Compound

Method Conditions Recovery (%) Purity (%)
Column Chromatography Silica gel, Hexane/Ethyl acetate (7:3) 85-90 >95
Recrystallization Ethanol/Water 70-75 >98
Preparative HPLC C18 column, Acetonitrile/Water gradient 80-85 >99

Characterization Data

The characterization of the target compound typically involves spectroscopic and analytical techniques. The expected spectral characteristics are summarized below:

Table 9. Characterization Data for 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Technique Key Features
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.45 (m, thiophene protons), 7.20-7.10 (m, thiophene protons), 6.95-6.85 (m, thiophene protons), 3.75-3.65 (t, -CH₂-N), 3.10-3.00 (t, thiophene-CH₂-), 2.65-2.55 (m, cyclopropyl CH), 0.95-0.75 (m, cyclopropyl CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 140-138 (thiophene carbons), 135-130 (thiophene carbons), 128-125 (thiophene carbons), 50-48 (N-CH₂), 30-28 (thiophene-CH₂), 32-30 (cyclopropyl CH), 10-8 (cyclopropyl CH₂)
FTIR 3100-3000 cm⁻¹ (aromatic C-H), 1350-1300 cm⁻¹ (S=O asymmetric), 1150-1100 cm⁻¹ (S=O symmetric)
HRMS (ESI) [M+H]⁺ calculated for C₁₄H₁₅ClNO₂S₂: 328.0228
Melting Point 115-118°C

Optimization Case Studies

Temperature Optimization for Sulfonylation Step

The reaction temperature significantly affects the efficiency and selectivity of the sulfonylation reaction. A detailed study of temperature effects is presented in Table 10.

Table 10. Effect of Temperature on Sulfonylation Reaction

Temperature (°C) Time (h) Yield (%) Side Products (%) Observations
-10 to 0 10-12 65-70 5-8 Slow reaction, high selectivity
0 to RT 6-8 75-80 8-10 Good balance of rate and selectivity
RT to 40 3-4 70-75 12-15 Faster reaction, more side products
40 to 60 2-3 60-65 15-20 Rapid reaction, lower selectivity

Catalyst Loading in Cross-Coupling Reactions

For the palladium-catalyzed cross-coupling approach, catalyst loading plays a crucial role in reaction efficiency.

Table 11. Effect of Catalyst Loading on Cross-Coupling Reaction

Pd Catalyst Loading (mol%) Cu Co-catalyst (mol%) Time (h) Yield (%) Observations
1 5 36 45-50 Incomplete conversion
3 7 24 65-70 Good yield, economical
5 10 12 75-80 Optimal conditions
10 15 8 80-85 Marginal improvement, higher cost

Scale-Up Considerations

The scale-up of the synthesis presents additional challenges that must be addressed for industrial applications:

Heat Management

The exothermic nature of certain steps, particularly the sulfonylation and alkylation reactions, requires careful heat management during scale-up.

Table 12. Heat Management Strategies for Scale-Up

Reaction Step Heat Evolution Control Strategy Equipment Recommendation
Sulfonyl chloride formation High Gradual addition, external cooling Jacketed reactor with efficient cooling
N-alkylation with NaH Moderate to High Low temperature, controlled addition Efficient stirring, temperature monitoring
Palladium coupling Moderate Controlled heating rate Reactor with precise temperature control

Reagent Addition Rates

The rate of addition of reactive components significantly impacts reaction selectivity and safety.

Table 13. Recommended Addition Rates for Key Reagents

Reagent Scale Addition Rate Temperature Control Observations
Chlorosulfonic acid 100g 0.5-1.0 mL/min -5 to 0°C Critical for selectivity
Sodium hydride 100g 0.2-0.5 g/min 0 to 5°C Controls exotherm
2-(thiophen-2-yl)ethyl bromide 100g 1.0-2.0 mL/min 0 to RT Affects alkylation selectivity

The most promising route appears to be the sequential N-substitution approach, which allows for controlled introduction of the cyclopropyl and 2-(thiophen-2-yl)ethyl groups. Alternative methods, including palladium-catalyzed cross-coupling and direct sulfonylation of secondary amines, offer viable alternatives depending on reagent availability and specific requirements.

The optimization data presented provides a foundation for developing efficient, scalable processes for the preparation of this compound, which may have significant applications in medicinal chemistry and related fields. Future research could focus on developing catalytic methods for asymmetric variants and exploring more environmentally friendly synthetic approaches.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid . This reaction is facilitated by strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Reduction : Sulfonamides are generally resistant to reduction, but harsh conditions (e.g., LiAlH4) might reduce the sulfonamide to a sulfide or amine.

Cyclopropyl Group Reactivity

  • Ring-Opening Reactions : Cyclopropane rings are strained and can undergo ring-opening under acidic or thermal conditions, though this is less common in stable cyclopropyl substituents.

Photocatalytic Functionalization

Sulfonamides can undergo late-stage functionalization via photocatalytic methods, as demonstrated in related compounds . This involves:

  • Sulfonyl Radical Formation : Under photoredox conditions (e.g., Ir[dF(CF3)ppy]2(dtbbpy)]PF6 catalyst), the sulfonamide generates a sulfonyl radical intermediate via Dexter triplet-triplet energy transfer .

  • C–H Functionalization : The radical can abstract hydrogen atoms from adjacent carbons, enabling cross-coupling or alkylation reactions.

  • Nucleophilic Trapping : The radical intermediate reacts with nucleophiles (e.g., alkenes, amines) to form new bonds.

Reaction Type Reagents/Conditions Outcome
Photocatalytic C–H ActivationIr catalyst, light, nucleophile (e.g., alkene)Functionalized sulfonamide derivatives
HydrolysisAcidic or basic conditionsSulfonic acid formation
Nucleophilic SubstitutionStrong base, activating groupsSubstituted thiophene derivatives

Radical Pathways

The photocatalytic mechanism involves triplet energy transfer from the catalyst to the sulfonamide, generating a sulfonyl radical. This intermediate undergoes bond cleavage or coupling, as supported by computational studies in analogous systems .

Substitution Reactions

While direct substitution of the thiophene chlorine is challenging, the sulfonamide group’s stability under mild conditions allows selective functionalization of other moieties (e.g., cyclopropyl or ethyl chains).

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Antimicrobial Properties

Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. Studies suggest that related compounds possess varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often exceed 100 µM for many derivatives, indicating moderate antibacterial activity.

Antituberculosis Activity

Preliminary studies have shown that this compound exhibits effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 1.50 µM to 20 µM in various cell lines
AntimicrobialMIC > 100 µM against selected bacteria
AntituberculosisEffective against M. tuberculosis in preliminary studies

Case Study: Anticancer Efficacy

In a notable study, 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide was tested on human leukemia cell lines. The results indicated significant cytotoxicity, leading to a marked decrease in cell viability and alterations in cell morphology consistent with apoptotic processes. Flow cytometry analysis revealed that treated cells showed increased levels of apoptotic markers compared to untreated controls, highlighting the compound's potential as an anticancer agent.

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated that while some derivatives showed moderate antibacterial activity, further optimization might be required to enhance their effectiveness.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can interact with biological macromolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Biological Activity

5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂). This compound exhibits a complex structure, which includes a chloro group, a cyclopropyl moiety, and a thiophene ring. Given its unique architecture, it is of significant interest in medicinal chemistry for its potential biological activities.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is C₁₃H₁₄ClN₃O₂S₂. The presence of multiple functional groups contributes to its reactivity and interactions with biological targets. The sulfonamide moiety is particularly important for its pharmacological properties.

The biological activity of thiophene derivatives, including this compound, often involves interaction with specific biological targets. The proposed mechanism of action includes:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound can disrupt bacterial growth and replication, making it potentially useful as an antibacterial agent .
  • Interaction with Carbonic Anhydrase : Some thiophene sulfonamides have been shown to inhibit carbonic anhydrase (CA), an enzyme involved in bicarbonate ion formation. This inhibition can affect fluid transport and intraocular pressure, suggesting potential applications in ophthalmology .

Biological Activities

Research indicates that 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported above 100 μM, indicating moderate activity .
  • Antioxidant Properties : Compounds in this class have shown potential antioxidant activity through various assays like DPPH and FRAP, which assess their ability to scavenge free radicals .
  • Anti-inflammatory Effects : Thiophene derivatives are known to exhibit anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene sulfonamides. The following table summarizes key findings from SAR studies related to similar compounds:

Compound NameKey Structural FeaturesBiological Activity
5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamideBromine substitutionAltered pharmacokinetics
N-(4-chlorobenzoyl)-N'-(cyclopropyl)ureaChlorine on benzoylPotential herbicidal activity
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideBenzothiazole substitutionInhibits cyclin-dependent kinase 5 (cdk5)

Case Studies

Several studies have investigated the biological activity of thiophene sulfonamides:

  • Antibacterial Studies : A study evaluated various thiophene derivatives against Staphylococcus aureus and Escherichia coli, where some compounds showed promising antibacterial properties at MIC values lower than 100 μM compared to standard antibiotics like ciprofloxacin .
  • Ophthalmologic Applications : Research involving the administration of thiophene sulfonamides in animal models has shown potential in reducing intraocular pressure, indicating their usefulness in treating glaucoma .
  • Inhibition Studies : In vitro assays have demonstrated that certain derivatives can effectively inhibit carbonic anhydrase II with low nanomolar IC₅₀ values, highlighting their potential as therapeutic agents for conditions like glaucoma .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, and how are key intermediates characterized?

  • Methodological Answer : The compound can be synthesized via sulfonamide formation reactions. A typical approach involves:

Chlorosulfonation : Reacting thiophene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amidation : Reacting the sulfonyl chloride intermediate with cyclopropylamine and 2-(thiophen-2-yl)ethylamine in a stepwise manner under inert conditions.
Key intermediates (e.g., 5-chlorothiophene-2-sulfonyl chloride) are characterized using NMR (¹H/¹³C), IR (to confirm sulfonamide C=O and S=O stretches), and HPLC-MS for purity assessment .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography is used to resolve the 3D structure, particularly the dihedral angles between the thiophene, cyclopropyl, and sulfonamide groups. For example, dihedral angles between aromatic rings in similar compounds range from 8.5° to 16.1°, influencing steric interactions .
  • DFT calculations compare experimental bond lengths (e.g., C–S bonds in thiophene at ~1.71 Å) with theoretical values to validate electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize oligomerization or side products during synthesis?

  • Methodological Answer :
  • Controlled stoichiometry : Use a 1:1 molar ratio of sulfonyl chloride to amines to prevent over-alkylation.
  • Temperature control : Maintain reactions at 0–5°C during amidation to reduce exothermic side reactions (e.g., oligomerization via polycondensation, as observed in thiophene-formaldehyde systems) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates and reduce byproduct formation .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the sulfonamide group may form hydrogen bonds with catalytic residues in antimicrobial targets .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloro and thiophene groups often contribute to electron-deficient regions .

Q. How can contradictory data on sulfonamide bioactivity be resolved?

  • Methodological Answer :
  • Dose-response assays : Re-evaluate bioactivity (e.g., antimicrobial IC₅₀) across multiple concentrations to account for non-linear effects.
  • Structural analogs : Compare results with derivatives (e.g., N-aryl vs. N-alkyl sulfonamides) to isolate functional group contributions. For instance, cyclopropyl groups may enhance membrane permeability compared to bulkier substituents .

Q. What strategies mitigate challenges in detecting trace byproducts during synthesis?

  • Methodological Answer :
  • LC-MS/MS : Use high-resolution mass spectrometry with reverse-phase chromatography to identify low-abundance impurities (e.g., chloromethylated oligomers reported in thiophene systems) .
  • Isotopic labeling : Introduce ¹³C or ²H labels in starting materials to track byproduct formation pathways .

Applied Research Questions

Q. How can this compound be evaluated for antimicrobial activity, and what assay designs are robust?

  • Methodological Answer :
  • Microbroth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) endpoints. Include controls like sulfamethoxazole for benchmarking .
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

Q. What experimental steps address instability of intermediates during scale-up?

  • Methodological Answer :
  • Inert atmosphere : Use nitrogen or argon to protect moisture-sensitive intermediates (e.g., sulfonyl chlorides).
  • pH control : Adjust to pH 8–9 during workup to stabilize amine intermediates, as demonstrated in thiadiazole syntheses .

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